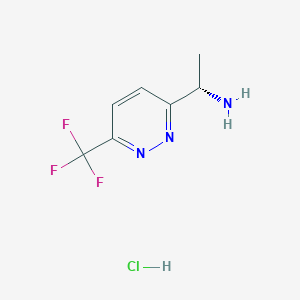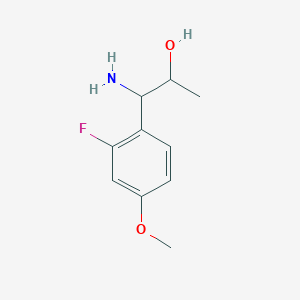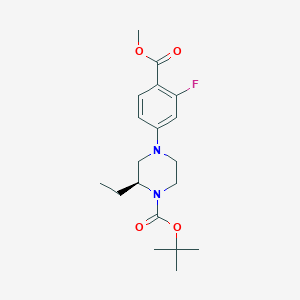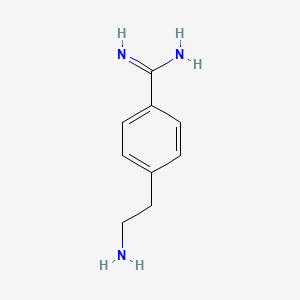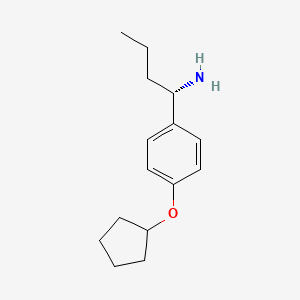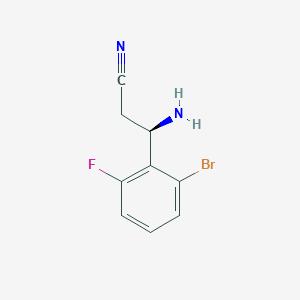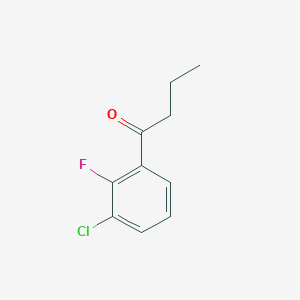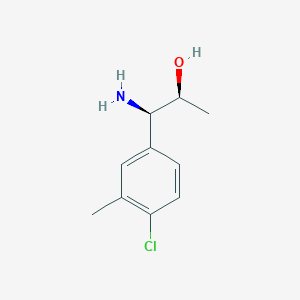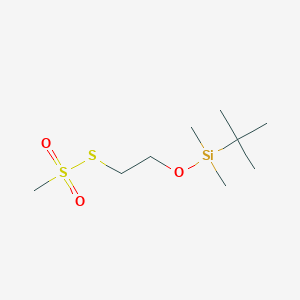
S-(2-((Tert-butyldimethylsilyl)oxy)ethyl) methanesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-((Tert-butyldimethylsilyl)oxy)ethyl) methanesulfonothioate: is a chemical compound with the molecular formula C9H22O3S2Si and a molecular weight of 270.48 g/mol . This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-((Tert-butyldimethylsilyl)oxy)ethyl) methanesulfonothioate typically involves the reaction of tert-butyldimethylsilyl chloride with 2-mercaptoethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions: S-(2-((Tert-butyldimethylsilyl)oxy)ethyl) methanesulfonothioate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-(2-((Tert-butyldimethylsilyl)oxy)ethyl) methanesulfonothioate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of complex molecules and natural products .
Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It can be used to introduce thiol groups into proteins and peptides, facilitating the study of disulfide bond formation and protein folding .
Medicine: It can be used as a building block in the synthesis of pharmacologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of S-(2-((Tert-butyldimethylsilyl)oxy)ethyl) methanesulfonothioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities. The tert-butyldimethylsilyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions .
Comparison with Similar Compounds
(Tert-butyldimethylsilyloxy)acetaldehyde: This compound is similar in structure and is used in synthetic glycobiology as an aldol donor and acceptor.
2-((Tert-butyldimethylsilyl)oxy)ethanol: Another similar compound used in organic synthesis and as an intermediate in the production of various chemicals.
Uniqueness: S-(2-((Tert-butyldimethylsilyl)oxy)ethyl) methanesulfonothioate is unique due to its sulfonothioate group, which imparts distinct reactivity compared to other silyl-protected compounds.
Properties
Molecular Formula |
C9H22O3S2Si |
|---|---|
Molecular Weight |
270.5 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(2-methylsulfonylsulfanylethoxy)silane |
InChI |
InChI=1S/C9H22O3S2Si/c1-9(2,3)15(5,6)12-7-8-13-14(4,10)11/h7-8H2,1-6H3 |
InChI Key |
CEOZVXVWDIQTRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCSS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


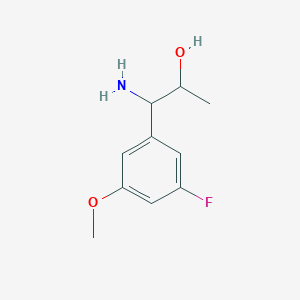
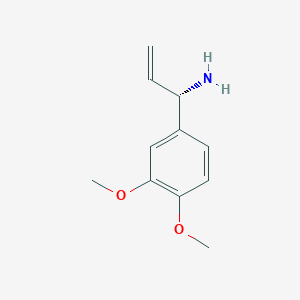
![(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one](/img/structure/B13048278.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl](/img/structure/B13048285.png)
